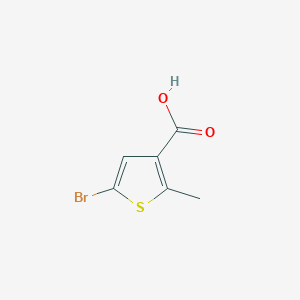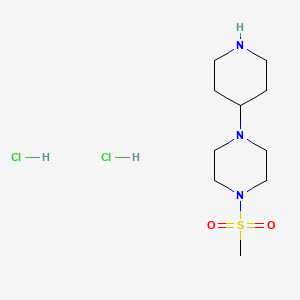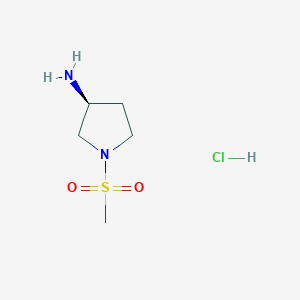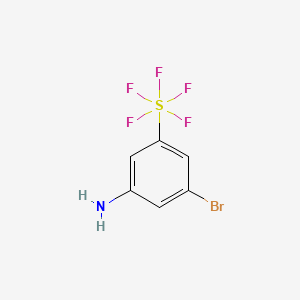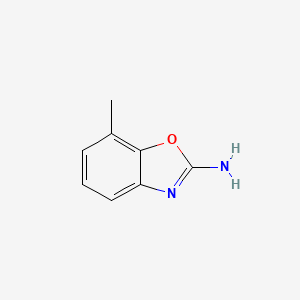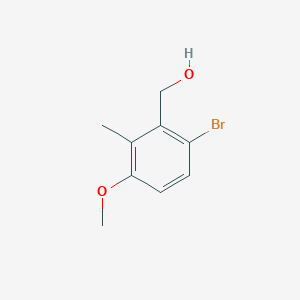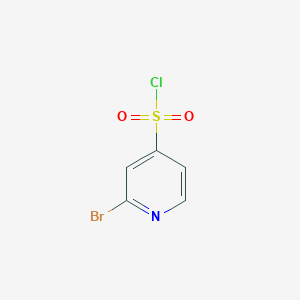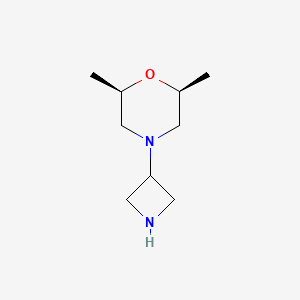
Methyl 2-(2-chloroethyl)benzoate
Vue d'ensemble
Description
Methyl 2-(2-chloroethyl)benzoate is an organic compound belonging to the ester family It is characterized by the presence of a benzoate group attached to a methyl ester and a 2-chloroethyl substituent
Mécanisme D'action
Target of Action
It’s known that the compound contains a ureido group , which may interact with various biological targets.
Mode of Action
It’s known that compounds containing a ureido group can participate in various chemical reactions .
Biochemical Pathways
It’s known that compounds with similar structures can influence various biochemical pathways .
Result of Action
It’s known that the compound was used as a model compound in assigning a possible structure to the nitrogen-rich segment in a fulvic acid (fa) from pony lake in antarctica based on the 15 n chemical-shift trends and 15 n nmr .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Analyse Biochimique
Metabolic Pathways
Methyl 2-(2-chloroethyl)benzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . For instance, the compound may undergo hydrolysis to form 2-chlorobenzoic acid and ethanol, which can then be further metabolized by the body . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by specific transporters or bind to proteins that facilitate its distribution within the cell . This can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can exert its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(2-chloroethyl)benzoate can be synthesized through the esterification of 2-(2-chloroethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-chloroethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(2-chloroethyl)benzoic acid and methanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in organic synthesis for the reduction of esters to alcohols.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with hydroxide ions yields 2-(2-hydroxyethyl)benzoate.
Hydrolysis: The major products are 2-(2-chloroethyl)benzoic acid and methanol.
Reduction: The major product is 2-(2-chloroethyl)benzyl alcohol.
Applications De Recherche Scientifique
Methyl 2-(2-chloroethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Benzoate: Lacks the 2-chloroethyl substituent and is used primarily as a fragrance and flavoring agent.
Ethyl 2-(2-chloroethyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-(2-Chloroethyl)benzoic Acid: The acid form of the compound, lacking the ester group.
Uniqueness
Methyl 2-(2-chloroethyl)benzoate is unique due to the presence of both the ester and 2-chloroethyl groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo nucleophilic substitution and hydrolysis makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 2-(2-chloroethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCAWLBAPUTXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736614 | |
| Record name | Methyl 2-(2-chloroethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65787-71-5 | |
| Record name | Methyl 2-(2-chloroethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40736614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



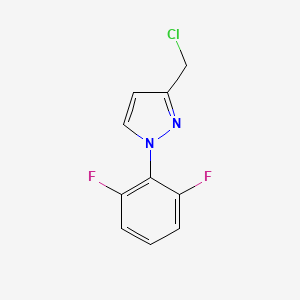
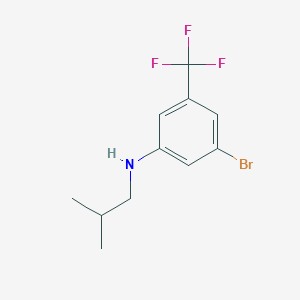
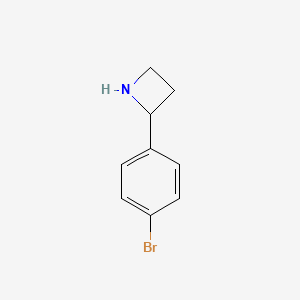
![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)
